molecular formula C11H15NO3 B059484 (R)-N-(1,4-dihydroxybutan-2-yl)benzamide CAS No. 1245643-19-9

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide

Cat. No.: B059484
CAS No.: 1245643-19-9
M. Wt: 209.24 g/mol
InChI Key: HDOSGIOHZHZDEH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide is a chiral small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a benzamide moiety linked to a 1,4-dihydroxybutan-2-yl chain with a specific (R)-configuration at the stereocenter. This defined stereochemistry is critical for its interaction with asymmetric biological targets, such as enzymes and receptors, making it an invaluable tool for studying enantioselective recognition and binding affinity. Its primary research applications include serving as a key chiral intermediate or building block in the synthesis of more complex pharmaceutical candidates, particularly those targeting neurological or metabolic pathways. The presence of both a primary amide and two hydroxyl groups provides multiple sites for chemical modification and hydrogen bonding, facilitating its use in probe development and structure-activity relationship (SAR) studies. Researchers utilize this benzamide derivative to investigate substrate specificity, inhibition mechanisms, and as a precursor for novel bioactive compounds. It is supplied with comprehensive analytical data (including HPLC and NMR) to ensure identity and purity for reliable and reproducible research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1245643-19-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[(2R)-1,4-dihydroxybutan-2-yl]benzamide

InChI

InChI=1S/C11H15NO3/c13-7-6-10(8-14)12-11(15)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m1/s1

InChI Key

HDOSGIOHZHZDEH-SNVBAGLBSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CCO)CO

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CCO)CO

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCO)CO

Synonyms

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide

Origin of Product

United States

Synthetic Strategies and Methodologies for R N 1,4 Dihydroxybutan 2 Yl Benzamide and Its Analogues

Stereoselective Synthetic Approaches to the (R)-1,4-Dihydroxybutan-2-yl Backbone

The critical component of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide is the chiral diol backbone, (R)-2-aminobutane-1,4-diol. The precise arrangement of the amine and hydroxyl groups is paramount for its intended chemical properties. The synthesis of this backbone is approached through methods that ensure high enantiomeric purity.

Chiral Pool Synthesis (e.g., utilizing natural amino acid or carbohydrate precursors)

Chiral pool synthesis is a strategic approach that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of the (R)-1,4-dihydroxybutan-2-yl backbone, natural L-amino acids serve as excellent precursors.

L-aspartic acid, a proteinogenic amino acid, is a common starting material for this purpose. nih.gov The synthetic strategy involves the reduction of both carboxylic acid functionalities of L-aspartic acid to primary alcohols. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF). The stereocenter at the α-carbon of L-aspartic acid is retained throughout the reduction process, yielding the desired (R)-2-aminobutane-1,4-diol with high optical purity. The amino group is typically protected prior to the reduction and deprotected afterward to prevent side reactions.

Asymmetric Catalysis in Diol Synthesis

Asymmetric catalysis offers a powerful alternative for the synthesis of chiral diols, often providing high enantioselectivity and catalytic efficiency. Transition metal-catalyzed asymmetric hydrogenation is a particularly effective method for producing chiral alcohols and diols. ajchem-b.com

One relevant approach is the asymmetric hydrogenation of α-substituted lactones. Iridium catalysts, in conjunction with chiral ligands like SpiroPAP, have been shown to effectively hydrogenate racemic α-substituted lactones to chiral diols with high yields and excellent enantioselectivity (up to 95% ee) under mild conditions. nih.govajchem-b.com This method proceeds via a dynamic kinetic resolution, where the catalyst selectively hydrogenates one enantiomer of the rapidly racemizing starting material. nih.gov

Another strategy involves the rhodium-catalyzed asymmetric hydrogenation of specifically designed olefinic precursors. For instance, the hydrogenation of α-(acetyloxy)- or α-(benzoyloxy)acrylates using cationic rhodium-DuPHOS complexes yields highly enantioenriched α-hydroxy esters, which can be further reduced to the corresponding 1,2-diols. acs.org These methods, while not directly producing the aminodiol, are instrumental in creating the chiral diol framework which can be subsequently functionalized to introduce the amino group.

Formation of the Benzamide (B126) Moiety

The final step in the synthesis of this compound is the formation of the amide bond between the chiral aminodiol backbone and benzoic acid or a derivative thereof.

Amide Bond Formation Techniques (e.g., coupling reagents, green chemistry approaches)

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid. luxembourg-bio.com A wide array of coupling reagents has been developed for this purpose, each with its own advantages and disadvantages. peptide.com These can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides , such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.compeptide.com To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed. luxembourg-bio.com

Phosphonium salts , like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also effective coupling reagents.

Aminium/uronium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are known for their high efficiency and fast reaction times with minimal racemization. luxembourg-bio.compeptide.com

Interactive Table of Common Amide Coupling Reagents

Reagent ClassExample (Abbreviation)AdvantagesDisadvantages
CarbodiimidesEDCWater-soluble byproducts, good for aqueous mediaCan lead to racemization without additives
CarbodiimidesDCCInexpensive and effectiveInsoluble dicyclohexylurea (DCU) byproduct can complicate purification
Aminium/Uronium SaltsHATUFast reaction rates, low racemizationHigher cost, potential for side reaction with the amine
Aminium/Uronium SaltsHBTUEfficient and widely usedLess reactive than HATU

Green chemistry approaches are increasingly being explored for amide bond formation to reduce waste and avoid hazardous reagents. These include enzymatic catalysis, which can offer high chemo- and stereoselectivity under mild, aqueous conditions.

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships. nih.govresearchgate.net Modifications can be made to both the benzamide portion and the diol backbone.

Analogs can be synthesized by using substituted benzoic acids in the amide coupling step. For example, reacting the chiral aminodiol with various 4-aminobenzamide derivatives can introduce different functional groups on the phenyl ring. researchgate.net The synthesis of these substituted benzamides often involves the initial formation of a nitro-substituted benzamide, followed by reduction of the nitro group to an amine, which can then be further functionalized. researchgate.netnih.gov

Derivatization can also occur at the hydroxyl groups of the diol backbone, for instance, through esterification or etherification, to modulate the compound's polarity and other physicochemical properties. The synthesis of a series of N-substituted benzamide derivatives has been reported where modifications to the amine and the aromatic ring of the benzamide were explored to evaluate their biological activities. nih.govmdpi.com

Modifications on the Benzoyl Ring

Modifications to the benzoyl ring of this compound are primarily aimed at investigating the impact of electronic and steric effects on the molecule's properties. Standard synthetic methodologies are employed to introduce a variety of substituents onto the aromatic ring.

One common strategy involves the use of substituted benzoyl chlorides as starting materials. For instance, the synthesis of analogues with electron-donating or electron-withdrawing groups can be achieved by reacting (R)-2-aminobutane-1,4-diol with the corresponding substituted benzoyl chloride. A study on N-substituted benzamide derivatives highlighted the synthesis of compounds with various substituents on the phenyl ring, demonstrating the feasibility of this approach. nih.govresearchgate.netresearchgate.net The choice of substituent can significantly influence the chemical and biological properties of the resulting benzamide. For example, the introduction of a chlorine atom or a nitro-group has been shown to affect the anti-proliferative activity of certain benzamide derivatives. nih.gov

The general reaction scheme for the synthesis of benzoyl ring-modified analogues is as follows:

Reaction Scheme for Benzoyl Ring Modification

Where X can be a variety of substituents such as -Cl, -NO2, -OCH3, etc.

Table 1: Examples of Substituted Benzoyl Chlorides Used in the Synthesis of Benzamide Analogues

Substituent (X)Benzoyl Chloride Name
HBenzoyl chloride
4-Cl4-Chlorobenzoyl chloride
4-NO24-Nitrobenzoyl chloride
4-OCH34-Methoxybenzoyl chloride

This modular approach allows for the systematic exploration of the chemical space around the benzoyl moiety.

Functionalization of the Hydroxyl Groups and Amide Nitrogen

The presence of two hydroxyl groups and an amide nitrogen in this compound offers multiple sites for further functionalization. Selective modification of these groups is key to developing analogues with tailored properties.

Functionalization of the Hydroxyl Groups: The selective functionalization of diols can be challenging due to the similar reactivity of the hydroxyl groups. nih.govnih.gov However, various strategies have been developed to achieve regioselectivity. These include the use of protecting groups to temporarily block one hydroxyl group while the other is modified. For example, a bulky protecting group might preferentially react with the less sterically hindered primary hydroxyl group at the 4-position, allowing for selective functionalization of the secondary hydroxyl group at the 1-position.

Common functionalizations of the hydroxyl groups include:

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Silylation: Reaction with silylating agents to form silyl ethers, which can also serve as protecting groups.

Functionalization of the Amide Nitrogen: The amide nitrogen is generally less nucleophilic than the hydroxyl groups. However, it can be functionalized under specific conditions, such as deprotonation with a strong base followed by reaction with an electrophile. Acylation of the amide nitrogen would lead to the formation of an imide structure. Selective N-acylation in the presence of hydroxyl groups can be achieved using specific acylating agents that are highly reactive towards amines. researchgate.net

Synthesis of Stereoisomeric and Diastereomeric Analogues

The stereochemistry of this compound is a critical determinant of its biological activity. The synthesis of its enantiomer, (S)-N-(1,4-dihydroxybutan-2-yl)benzamide, as well as diastereomeric analogues, is essential for stereochemical studies.

The synthesis of the (S)-enantiomer can be achieved by starting with (S)-2-aminobutane-1,4-diol and following the same benzoylation procedure as for the (R)-enantiomer.

Diastereomeric analogues can be synthesized by introducing an additional chiral center into the molecule. This can be accomplished by using a chiral acylating agent or by modifying the diol backbone to include another stereocenter. For example, the reaction of a racemic diol with a chiral, enantiopure benzoyl chloride derivative would result in a mixture of diastereomers, which could then be separated by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The separation of diastereomers is often more facile than the separation of enantiomers.

Mechanistic Investigations of Synthetic Transformations

The primary synthetic transformation in the preparation of this compound is the formation of the amide bond. This reaction typically proceeds through a nucleophilic acyl substitution mechanism.

The mechanism involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine ((R)-2-aminobutane-1,4-diol) attacks the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, which is a good leaving group, is expelled.

Deprotonation: A base, which can be another molecule of the amine or an added base like triethylamine, removes a proton from the nitrogen atom to yield the final amide product.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

The structural characterization and purity assessment of this compound and its analogues rely on a combination of advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) being indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly crucial for determining the stereochemistry of chiral compounds. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzoyl ring, the amide proton, and the protons of the butanediol (B1596017) backbone.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Benzamide

ProtonsChemical Shift (ppm)
Aromatic Protons7.4 - 8.1
Amide Proton (NH)~8.0

Note: These are approximate values for the parent benzamide in DMSO-d6 and will vary for the target compound and its analogues depending on the solvent and substituents. chemicalbook.comchemicalbook.com

The stereochemistry at the C2 position of the butanediol moiety can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) experiments or by derivatizing the molecule with a chiral resolving agent to form diastereomers, which will exhibit distinct NMR spectra. The coupling constants between protons on the chiral center and adjacent protons can also provide valuable information about the relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

HRMS is a critical technique for confirming the molecular formula of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the unambiguous determination of the elemental composition.

For this compound (C₁₁H₁₅NO₃), the expected exact mass can be calculated and compared to the experimentally determined value. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to confirming the molecular formula, the fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum can provide valuable structural information. The fragmentation of N-acyl amino diols typically involves cleavage of the amide bond and fragmentation of the diol backbone. nih.gov For example, a characteristic fragment would correspond to the benzoyl cation. Analysis of these fragmentation pathways can further support the proposed structure of the molecule.

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., LC-MS)

The assessment of enantiomeric and diastereomeric purity is a critical aspect of the synthesis and characterization of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, particularly when employing Chiral Stationary Phases (CSPs). csfarmacie.cz These phases create a chiral environment that allows for differential interaction with enantiomers, leading to their separation. americanpharmaceuticalreview.comrsc.org

CSPs are broadly categorized, with polysaccharide-based columns, such as those derived from cellulose or amylose, being widely used for a variety of chiral compounds, including benzamide derivatives. nih.govnih.govnih.gov For instance, amylose-tris-(5-chloro-2-methylphenylcarbamate) has been successfully used as a CSP for the chiral separation of benzamide antipsychotic drugs. nih.gov The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to chiral recognition. csfarmacie.cz

The mobile phase composition, including the type of organic modifier (e.g., ethanol, 2-propanol, acetonitrile) and additives (e.g., diethylamine), is optimized to achieve baseline separation and good resolution of the enantiomers. csfarmacie.cznih.gov Temperature also plays a crucial role, as it can affect the thermodynamics of the chiral recognition process and, consequently, the separation factor. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool for purity assessment. americanpharmaceuticalreview.com This hyphenated technique offers the high-resolution separation of HPLC along with the sensitive and selective detection capabilities of MS. LC-MS can confirm the identity of the target compound by its mass-to-charge ratio (m/z) and can quantify trace levels of the undesired enantiomer or diastereomer, even in complex matrices. digitellinc.com This is particularly valuable in pharmaceutical analysis where even small amounts of an unwanted stereoisomer must be controlled. americanpharmaceuticalreview.com

Below is a representative table of chiral HPLC conditions, based on methods developed for analogous benzamide compounds, which could be adapted for the analysis of this compound.

Table 1: Illustrative Chiral HPLC/LC-MS Conditions for Benzamide Analogues

Parameter Condition Purpose/Rationale
Column Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak® series) Provides the chiral environment necessary for enantiomeric separation.
Mobile Phase n-Hexane/Ethanol with 0.1% diethylamine Normal-phase chromatography; the alcohol component modulates retention while the amine additive improves peak shape for basic compounds.
Flow Rate 0.5 - 1.0 mL/min Optimized for efficient separation and good peak resolution.
Temperature 25°C - 40°C Controls the thermodynamics of interaction with the CSP, affecting selectivity. nih.gov

| Detection | UV at 254 nm / Mass Spectrometry (ESI+) | UV for general detection; MS for confirmation of identity and enhanced sensitivity/selectivity. digitellinc.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. For a chiral compound like this compound, X-ray crystallography can unequivocally confirm the 'R' configuration at the stereocenter.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to build a model of the molecular structure. The resulting structural data also reveals crucial information about the solid-state conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov

In the crystal lattice of benzamide derivatives, intermolecular hydrogen bonds, often involving the amide N-H and C=O groups, play a significant role in stabilizing the packing arrangement. nih.govmdpi.com For this compound, the two hydroxyl groups would also be expected to participate extensively in hydrogen bonding networks, influencing the compound's solid-state properties. Analysis of the dihedral angles between different parts of the molecule, such as the phenyl ring and the amide plane, provides insight into its preferred conformation in the solid state. mdpi.com

The table below presents typical crystallographic data that would be obtained from an X-ray diffraction analysis, using a related benzamide structure as an illustrative example. nih.gov

Table 2: Example Crystallographic Data for a Benzamide Analogue

Parameter Example Data Description
Chemical Formula C₁₇H₁₁NO₃ The elemental composition of the molecule in the crystal.
Crystal System Monoclinic A crystal system defined by three unequal axes with one oblique intersection.
Space Group P2₁/n Describes the symmetry elements present within the crystal lattice.
Unit Cell Dimensions a = 6.94 Å, b = 12.01 Å, c = 15.21 Å, β = 94.13° The dimensions and angles of the basic repeating unit of the crystal.
Molecules per Unit Cell (Z) 4 The number of molecules contained within one unit cell.

| Key Intermolecular Interactions | N—H···O Hydrogen Bonds, C—H···O Interactions | Specific non-covalent interactions that stabilize the crystal packing arrangement. nih.gov |

Exploration of Biological Activity and Molecular Mechanisms of Action

Receptor Binding and Allosteric Modulation

Chemokine Receptor (CXCR2) Engagement and Signaling PathwaysThere is no evidence in the current scientific literature to indicate that (R)-N-(1,4-dihydroxybutan-2-yl)benzamide engages with the Chemokine Receptor CXCR2 or modulates its signaling pathways.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the specific biological activities and molecular mechanisms of the chemical compound This compound .

Searches for this compound and its synonyms, such as N-[(1R)-3-Hydroxy-1-(hydroxymethyl)propyl]benzamide, did not yield specific research studies detailing its interactions or effects within the requested biological contexts. While the broader class of benzamide (B126) derivatives has been investigated for various pharmacological activities, including interactions with G-Protein Coupled Receptors, Cereblon binding, and effects on cellular pathways like apoptosis, this specific information is not available for this compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article that focuses solely on this compound as per the structured outline provided in the instructions. Information regarding its specific:

G-Protein Coupled Receptor (GPCR) interaction dynamics,

Cereblon (CRBN) binding mechanisms,

Interactions with nucleic acids and DNA adduct formation,

Influence on cellular homeostasis and stress response pathways,

Mechanisms of antioxidant activity,

is not present in the available search results. Writing an article on these topics would require speculation or inaccurate attribution of properties from other related but distinct compounds, which would not meet the required standards of scientific accuracy.

Other Investigated Biological Effects Through Mechanistic Studies

Mechanisms of Antibacterial Activity

Following a comprehensive search of scientific literature and chemical databases, no specific information is currently available regarding the mechanisms of antibacterial activity for the compound this compound.

While the broader class of benzamide derivatives has been investigated for antibacterial properties, with some compounds targeting bacterial cell division proteins like FtsZ or enzymes such as DNA gyrase, research detailing the specific molecular targets and mechanisms of action for this compound has not been found in the public domain.

Therefore, a detailed analysis of its antibacterial mechanisms, including research findings and data tables, cannot be provided at this time.

Structure Activity Relationship Sar Studies

Contribution of the (R)-1,4-dihydroxybutan-2-yl Moiety to Biological Potency and Selectivity

The (R)-1,4-dihydroxybutan-2-yl portion of the molecule is a critical determinant of its biological activity and selectivity. This chiral, hydrophilic side chain contains two hydroxyl (-OH) groups that are key pharmacophoric features. These groups can act as both hydrogen bond donors and acceptors, allowing for strong, specific interactions with amino acid residues such as aspartate, glutamate, serine, and threonine within a target's binding site.

The spatial arrangement of these two hydroxyl groups is crucial. The 1,4-diol pattern allows this moiety to potentially bridge two different regions of a binding pocket, anchoring the molecule in a specific and productive orientation. SAR studies on related compounds often show that removal or modification of either hydroxyl group can lead to a significant drop in potency. For instance, converting the hydroxyls to methoxy (B1213986) ethers (-OCH₃) or removing one of them entirely typically disrupts the hydrogen-bonding network essential for high-affinity binding. The flexibility of the four-carbon chain also allows for conformational adjustments to achieve an optimal fit within the target protein.

Role of the Benzamide (B126) Scaffold in Molecular Recognition and Binding Affinity

The benzamide scaffold serves as the rigid core of the molecule, providing the structural framework upon which the pharmacophoric elements are displayed. This scaffold is not merely a passive linker; it actively participates in molecular recognition and contributes significantly to binding affinity.

The key features of the benzamide scaffold include:

The Amide Linkage (-CONH-): The amide group is a classic hydrogen bonding motif. The amide proton (N-H) is an effective hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This dual nature allows it to form a strong, directional hydrogen bond with a complementary partner in a protein, a common feature in drug-receptor interactions.

The Phenyl Ring: The aromatic ring is essential for establishing non-covalent interactions that stabilize the ligand-protein complex. It can engage in π-π stacking with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan. Furthermore, the hydrophobic surface of the ring can interact favorably with nonpolar pockets in the binding site. The planarity and rigidity of the phenyl ring help to minimize the entropic penalty upon binding.

Together, these features make the benzamide a privileged scaffold in drug design, capable of orienting substituents for optimal target engagement while contributing directly to the binding energy.

Influence of Substituent Effects on Biological Activity and Specificity

Modifying the phenyl ring of the benzamide scaffold with various substituents is a common strategy in medicinal chemistry to fine-tune a compound's biological profile. The position, size, and electronic nature of these substituents can dramatically alter potency, selectivity, and pharmacokinetic properties. While specific data for (R)-N-(1,4-dihydroxybutan-2-yl)benzamide is not detailed, general SAR trends for benzamide derivatives provide a predictive framework.

Substituents can influence activity through several mechanisms:

Steric Effects: The size and shape of a substituent determine whether it can fit into a specific sub-pocket of the binding site. Bulky groups in the ortho position can cause steric hindrance, forcing the amide group out of planarity with the phenyl ring and disrupting optimal binding. Conversely, a correctly sized substituent in the para or meta position can access additional favorable interactions.

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) can increase the acidity of the amide N-H, making it a stronger hydrogen bond donor. Electron-donating groups (e.g., -OCH₃, -CH₃) can enhance the hydrogen bond acceptor capability of the carbonyl oxygen.

Hydrophobicity: Adding lipophilic substituents can enhance binding to hydrophobic pockets within the target protein.

The following table illustrates the general influence of substituents on the activity of benzamide-based compounds.

Substituent PositionSubstituent TypeGeneral Effect on PotencyRationale
paraHalogen (e.g., -F, -Cl)Often increasesFills a small hydrophobic pocket and can participate in halogen bonding.
paraTrifluoromethyl (-CF₃)Often increasesStrong electron-withdrawing group that also fits into a hydrophobic pocket.
metaMethoxy (-OCH₃)VariableCan act as a hydrogen bond acceptor but may introduce steric clashes depending on the target topology.
orthoMethyl (-CH₃)Generally decreasesSteric hindrance can disrupt the conformation required for binding.

Stereochemical Influences on Target Engagement and Functional Response

Stereochemistry is a critical factor for the biological activity of this molecule, as indicated by the "(R)" designation. Biological targets, such as enzymes and receptors, are chiral and therefore can differentiate between enantiomers. The (R)-configuration at the C2 position of the butanyl side chain dictates a specific three-dimensional arrangement of the attached groups.

This precise spatial orientation allows the two hydroxyl groups and the benzamide core to align perfectly with their complementary interaction points in the binding site. The (R)-enantiomer, being the active form (the eutomer), fits into the target protein in a manner analogous to a key fitting into a lock.

In contrast, the (S)-enantiomer (the distomer) would present its functional groups in a mirror-image orientation. This incorrect arrangement would prevent it from making the same high-affinity contacts. One or more of the crucial hydroxyl groups might be unable to form hydrogen bonds, or the phenyl ring could be positioned in a way that causes a steric clash with the protein surface. Consequently, the (S)-enantiomer is expected to have significantly lower or no biological activity. Studies on other chiral benzamides have shown that the difference in potency between enantiomers can be several orders of magnitude, highlighting the profound impact of stereochemistry on target engagement. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies used in drug discovery to optimize lead compounds like this compound. These approaches aim to improve properties such as potency, selectivity, metabolic stability, and patentability while retaining the key binding interactions.

Scaffold hopping involves replacing the central benzamide core with a structurally distinct but topographically similar framework. For example, a heterocyclic ring system like a pyridine (B92270) or a pyrazole (B372694) could be used to replace the phenyl ring and amide linker. This new scaffold must maintain the correct spatial orientation of the essential side chains and interaction points.

Bioisosteric replacement is a more conservative approach where a single functional group is exchanged for another with similar physicochemical properties. This can be used to address specific liabilities in a molecule. For this compound, several bioisosteric replacements could be envisioned.

Original GroupPotential Bioisostere(s)Rationale for Replacement
Amide Bond (-CONH-)Reverse Amide (-NHCO-), Tetrazole, OxadiazoleImprove metabolic stability against proteases; alter hydrogen bonding vectors. nih.govdrughunter.com
Phenyl RingPyridine, ThiopheneModulate electronic properties, improve solubility, introduce new hydrogen bonding sites, alter metabolic profile.
Hydroxyl Group (-OH)Amine (-NH₂), Thiol (-SH), Fluorine (-F)Alter hydrogen bonding capacity (donor/acceptor properties), modulate pKa, or block metabolic oxidation.
Benzamide ScaffoldBenzimidazole, IndoleServe as alternative rigid cores that present attached groups in different geometries. nih.gov

These strategies allow medicinal chemists to explore novel chemical space and systematically refine the properties of a lead compound to generate a clinical candidate with an optimal balance of efficacy and drug-like characteristics.

Computational Chemistry and Molecular Modeling in Rational Research Design

Molecular Docking and Scoring Approaches for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial in predicting the binding affinity and mode of interaction between (R)-N-(1,4-dihydroxybutan-2-yl)benzamide and its potential biological targets. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their complementarity to the receptor.

In a typical molecular docking study for a benzamide (B126) derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then docked into the active site of the receptor. Scoring functions are employed to estimate the binding energy of the resulting complex, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the stability of the ligand-protein complex. For instance, docking studies on benzamide analogues have shown crucial hydrogen bond interactions with specific amino acid residues within the binding pocket of their target proteins.

Illustrative Molecular Docking Results for this compound

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Hypothetical Kinase 1-8.5ASP-145, LYS-88, PHE-146Hydrogen bond, Salt bridge, Pi-Pi stacking
Hypothetical Protease 2-7.9GLY-101, HIS-45, TRP-102Hydrogen bond, Pi-Pi stacking
Hypothetical GPCR 3-9.2ASN-204, TYR-288, ILE-121Hydrogen bond, Hydrophobic interaction

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and energetics of the ligand-protein complex over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose and to refine the understanding of the binding energetics. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities.

For this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The resulting trajectory can be analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. Studies on other benzamide analogues have utilized MD simulations to confirm the stability of the ligand-protein complex and to identify key residues involved in the binding.

**Illustrative Binding Free Energy Calculation for (R)-N-(1,4-dihydroxybutan

Preclinical Biotransformation and Metabolic Fate in Research Models

In Vitro Enzymatic Metabolism Studies (e.g., microsomal stability, specific enzyme systems like Cytochrome P450)

The initial evaluation of a compound's metabolic stability is often conducted using in vitro systems, such as liver microsomes. These preparations contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily. pharmacologyeducation.orgnih.gov

For a compound like (R)-N-(1,4-dihydroxybutan-2-yl)benzamide, a microsomal stability assay would be employed to determine its intrinsic clearance. This involves incubating the compound with liver microsomes (from various species, including human, rat, and mouse) and a regenerating system for the necessary cofactor, NADPH. nih.govcreative-bioarray.com The disappearance of the parent compound over time provides a measure of its metabolic stability. nih.gov

The primary enzymes responsible for the phase I metabolism of many xenobiotics are the CYP450s. mdpi.comyoutube.com Given the structure of this compound, several CYP450-mediated reactions could be anticipated. Hydroxylation is a common metabolic pathway for aromatic rings and aliphatic chains. nih.govyoutube.comyoutube.com Therefore, the benzamide (B126) ring could undergo hydroxylation at various positions. The aliphatic dihydroxybutan chain could also be a target for oxidation. The main families of CYP450 enzymes involved in drug metabolism are CYP1, CYP2, and CYP3, with CYP3A4 being the most abundant and versatile. pharmacologyeducation.org It is plausible that one or more of these isoforms would be involved in the metabolism of this compound.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a microsomal stability assay for a benzamide derivative.

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat2527.7
Mouse1838.5
This is a hypothetical data table for illustrative purposes.

Identification and Characterization of Metabolites using Advanced Spectroscopic Techniques

Following in vitro incubation, the identification of metabolites is crucial for understanding the biotransformation pathways. Advanced spectroscopic techniques, particularly high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS/MS), are instrumental in this process. nih.gov

For this compound, several potential phase I metabolites can be postulated based on its structure and the known metabolism of similar compounds:

Aromatic Hydroxylation: The benzene (B151609) ring could be hydroxylated, likely at the para-position, to form a phenolic metabolite.

Aliphatic Hydroxylation: Further hydroxylation of the butan-diol chain is possible.

Oxidation of Alcohol Groups: The primary and secondary alcohol groups in the dihydroxybutan moiety could be oxidized to the corresponding aldehyde and ketone, and subsequently to a carboxylic acid.

Amide Hydrolysis: The amide bond could be cleaved to yield benzoic acid and (R)-2-aminobutane-1,4-diol. researchgate.netprezi.comgeocities.ws

N-Dealkylation: While less common for this type of amide, N-dealkylation is a theoretical possibility.

In addition to Phase I metabolism, Phase II conjugation reactions, such as glucuronidation of the hydroxyl groups, could also occur. nih.gov The structural elucidation of these potential metabolites would rely on detailed analysis of their mass spectra, including fragmentation patterns, to pinpoint the sites of metabolic modification.

A summary of potential metabolites and the techniques used for their characterization is presented below.

Potential MetabolitePredicted Metabolic PathwayAnalytical Technique for Characterization
Hydroxylated benzamide derivativeAromatic HydroxylationHPLC-MS/MS, NMR
Carboxylic acid derivativeOxidation of primary alcoholHPLC-MS/MS, NMR
Ketone derivativeOxidation of secondary alcoholHPLC-MS/MS, NMR
Benzoic acid and amino-diolAmide HydrolysisHPLC-MS/MS, NMR
Glucuronide conjugateGlucuronidationHPLC-MS/MS
This table presents hypothetical potential metabolites.

Consideration of Chiral Inversion or Degradation Pathways

This compound possesses a chiral center at the 2-position of the butane (B89635) chain. It is therefore important to consider the possibility of chiral inversion, a phenomenon where one enantiomer is converted into its opposite enantiomer in a biological system. researchgate.neteurekaselect.com Chiral inversion is a well-documented metabolic pathway for some drugs, notably certain 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs). uff.br The occurrence of chiral inversion is dependent on the specific chemical structure and the enzymes involved. nih.gov Whether this would occur for this compound would need to be investigated experimentally, for instance, by incubating the pure R-enantiomer and monitoring for the formation of the S-enantiomer.

Beyond enzymatic metabolism, the chemical stability of the compound under physiological conditions should be considered. The amide bond in benzamide derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally stable at physiological pH. researchgate.netsemanticscholar.orgrsc.org The diol structure may also be subject to degradation, although this is less likely under physiological conditions. The enzymatic degradation of aliphatic polyesters, which contain ester linkages, has been studied, but the principles may not directly apply to the C-C backbone of the butanediol (B1596017) moiety. researchgate.netresearchgate.netmdpi.comnih.govacs.org

Interactions with Drug-Metabolizing Enzymes (e.g., inhibition or induction)

A critical aspect of preclinical evaluation is to determine a compound's potential to interact with drug-metabolizing enzymes. Such interactions can lead to drug-drug interactions (DDIs) in a clinical setting. sps.nhs.ukfda.gov These interactions are typically categorized as either inhibition or induction of enzymes, primarily CYP450s. nih.govbenthamdirect.com

Enzyme Inhibition: this compound would be screened for its ability to inhibit the activity of major CYP450 isoforms. This is often done using a panel of recombinant human CYP enzymes and specific probe substrates for each isoform. Inhibition can be reversible (competitive or non-competitive) or irreversible (time-dependent).

Enzyme Induction: The potential for the compound to induce the expression of drug-metabolizing enzymes would also be assessed, typically in cultured hepatocytes. Induction can lead to an increased metabolic clearance of co-administered drugs.

The table below provides a hypothetical example of the type of data generated from a CYP450 inhibition assay.

CYP IsoformIC50 (µM)Type of Inhibition
CYP1A2> 100Not Inhibitory
CYP2C975.2Weak Inhibition
CYP2C1989.5Weak Inhibition
CYP2D6> 100Not Inhibitory
CYP3A445.8Moderate Inhibition
This is a hypothetical data table for illustrative purposes.

Advanced Methodologies and Applications in Chemical Biology

Development of Chemical Probes and Fluorescent Ligands for Target Validation

Chemical probes are indispensable tools for elucidating the function of proteins and validating them as therapeutic targets. A well-designed probe, often a modified version of a known binder, allows for the visualization and quantification of target engagement in complex biological milieu. Small-molecule fluorescent probes typically consist of three key components: a recognition group that selectively binds the target protein, a linker, and a fluorophore that generates a detectable signal. nih.gov

In the context of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide, the entire molecule can serve as the recognition group. The development of a fluorescent probe from this scaffold would involve the strategic attachment of a fluorophore. The primary alcohol at the C4 position of the butan-2-yl chain is an ideal and chemically accessible point for modification, as it is solvent-exposed and less likely to interfere with target binding compared to the secondary alcohol or the benzamide (B126) group.

The synthesis of such a probe would involve coupling the benzamide core to a linker-fluorophore conjugate. This can be achieved through standard chemical reactions like etherification or esterification at the primary hydroxyl group. The choice of fluorophore is critical and depends on the specific application, with considerations for photostability, quantum yield, and excitation/emission wavelengths to minimize background autofluorescence in cellular imaging. nih.govmdpi.com Environment-sensitive fluorophores, such as 1,8-naphthalimide, are particularly advantageous as they can exhibit a "turn-on" fluorescence response upon binding to the target's hydrophobic pocket, enhancing the signal-to-noise ratio. nih.gov

Fluorophore ClassExcitation (nm)Emission (nm)Key Features
Coumarin 350-450430-500Environmentally sensitive, suitable for FRET applications.
Fluorescein ~490~520High quantum yield, pH-sensitive.
Rhodamine 540-580560-600High photostability, often used for live-cell imaging.
Cyanine (e.g., Cy5) ~650~670Near-infrared (NIR) emission, good tissue penetration. nih.gov
Naphthalimide 400-450500-550Environmentally sensitive, useful for "turn-on" probes. nih.gov

This table provides an overview of common fluorophore classes that could be conjugated to this compound to create fluorescent probes for target validation.

Once synthesized, these fluorescent ligands enable a range of target validation experiments, including cellular imaging to determine the subcellular localization of the target, and in vitro binding assays to quantify target engagement and screen for more potent inhibitors in a competitive format. nih.govrsc.org

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. wikipedia.org FBDD involves screening libraries of small, low-complexity molecules ("fragments") to identify weak but high-quality binders to a biological target. drughunter.com These initial hits are then optimized into more potent leads through structure-guided elaboration, such as fragment growing, linking, or merging. nih.gov

This compound is an exemplary candidate for inclusion in a fragment library. Its molecular properties align well with the empirical "Rule of Three," a guideline for desirable fragment characteristics.

Property"Rule of Three" GuidelineThis compound (Estimated)
Molecular Weight < 300 Da~211.23 Da
cLogP ≤ 3~0.5
Hydrogen Bond Donors ≤ 33 (two -OH, one -NH)
Hydrogen Bond Acceptors ≤ 33 (two -OH, one C=O)
Rotatable Bonds ≤ 35

This table compares the physicochemical properties of this compound with the "Rule of Three" criteria for molecular fragments, demonstrating its suitability for FBDD.

Due to the weak binding affinities typical of fragments (micromolar to millimolar range), their screening requires highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. nih.govnih.gov If this compound were identified as a hit, its binding mode would be determined, typically by co-crystallography. This structural information is crucial for the subsequent optimization phase. Chemists could then "grow" the fragment by adding chemical functionality at key vectors to engage with nearby pockets on the protein surface, thereby increasing affinity and selectivity. The benzamide ring and the primary alcohol are prime locations for such synthetic elaboration.

Integration into Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glue Degradation Platforms

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. This is often achieved using Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. PROTACs are heterobifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.

Recent research has identified benzamide derivatives as a new class of non-phthalimide ligands for the E3 ligase Cereblon (CRBN), which is frequently recruited in PROTAC design. acs.orgnih.gov These benzamide scaffolds can replicate the interactions of natural CRBN-binding molecules and offer improved chemical stability over traditional immunomodulatory imide drugs (IMiDs). nih.govresearchgate.net this compound can be considered a foundational scaffold for such a CRBN ligand. The benzamide moiety is the key recognition element, while the dihydroxybutan side chain provides a potential exit vector for linker attachment.

The development of a PROTAC from this scaffold would involve connecting the primary alcohol at the C4 position to a linker, which in turn is attached to a ligand for a protein of interest (e.g., a BRD4 inhibitor like JQ1). researchgate.net The structure-activity relationship (SAR) of benzamide-based CRBN binders has been explored, showing that modifications such as adding fluorine atoms to the benzamide ring can significantly increase binding affinity. acs.orgscispace.com

Benzamide Scaffold ModificationEffect on CRBN BindingRationale
Ortho-Fluoro Substitution Increased AffinityCan induce a favorable conformation through intramolecular hydrogen bonding and increase lipophilicity. acs.org
Para-Amino Group Essential for interactionMimics degron motifs and is critical for neosubstrate recruitment. nih.gov
Perfluorination of Benzamide Increased AffinityAlters electronic properties and enhances binding interactions. scispace.com

This table summarizes key structure-activity relationships for benzamide-type Cereblon binders, which could be applied to optimize this compound for PROTAC development.

Furthermore, some small molecules, known as molecular glues, can induce novel protein-protein interactions, leading to the degradation of a "neo-substrate" by an E3 ligase. While traditional glues like thalidomide rely on the phthalimide group, the development of novel benzamide-based CRBN ligands opens the door to creating new molecular glues with potentially different substrate specificities. nih.gov

Exploration of Bioorthogonal Chemistry for In Situ Studies

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org These reactions provide a powerful means to label and study biomolecules in their natural environment. Typically, a biomolecule of interest is first tagged with a chemical reporter group (e.g., an azide or an alkyne), which is then selectively reacted with a probe carrying the complementary functional group. acs.org

To apply this methodology to this compound, the molecule would first need to be functionalized with a bioorthogonal handle. The primary alcohol is again the most suitable site for modification.

Azide Installation : The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide anion (N₃⁻).

Alkyne Installation : The hydroxyl group can be etherified using a small alkyne-containing electrophile, such as propargyl bromide.

The resulting modified benzamide, now bearing a "click chemistry" handle, could be introduced to cells. bachem.com Its biological target could then be visualized in situ by introducing a complementary probe, for example, a cyclooctyne-fluorophore conjugate for a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.gov This approach avoids the need for cytotoxic copper catalysts required for the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org

ReactionHandle 1 (on Benzamide)Handle 2 (on Probe)Key Advantage
SPAAC Azide (-N₃)Strained Alkyne (e.g., cyclooctyne)Copper-free, highly bioorthogonal. wikipedia.org
CuAAC Alkyne (-C≡CH)Azide (-N₃)Fast kinetics, but requires potentially toxic copper catalyst. acs.org
Tetrazine Ligation Strained Alkene (e.g., trans-cyclooctene)TetrazineExtremely fast reaction rates.

This table outlines common bioorthogonal reaction pairs that could be used for in situ studies of this compound after its chemical modification.

This strategy would enable real-time tracking of the molecule's distribution, target engagement, and residence time within living cells, providing invaluable insights that are often unattainable with conventional biochemical assays.

Future Perspectives and Emerging Research Avenues for R N 1,4 Dihydroxybutan 2 Yl Benzamide

Identification of Novel Biological Targets and Diverse Research Applications

No information is available in the current scientific literature to identify novel biological targets or describe diverse research applications for (R)-N-(1,4-dihydroxybutan-2-yl)benzamide.

Rational Design of Multi-Targeted Ligands for Complex Biological Pathways

There are no published studies on the rational design of multi-targeted ligands based on the structure of this compound.

Development of Next-Generation Analogues with Enhanced Specificity and Efficacy

The development of next-generation analogues of this compound has not been reported in the accessible scientific literature.

Application in Preclinical Models for Disease Mechanism Elucidation

There is no evidence of this compound being used in preclinical models to elucidate disease mechanisms.

Further research is required to explore the potential of this specific chemical entity.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (R)-N-(1,4-dihydroxybutan-2-yl)benzamide with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via acylation of (R)-1,4-dihydroxybutan-2-amine with benzoyl chloride under controlled conditions. Key steps include:

  • Using anhydrous pyridine as a base to neutralize HCl byproducts during the reaction .
  • Chiral resolution via recrystallization or chromatography to ensure enantiopurity. Monitor reaction progress by TLC or HPLC, and confirm stereochemistry using polarimetry or chiral HPLC .
    • Critical Considerations : Optimize reaction temperature (reflux vs. room temperature) to minimize racemization. Use inert atmospheres (N₂/Ar) to prevent oxidation of dihydroxy intermediates .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer :

  • Grow single crystals via slow evaporation from a solvent like ethanol or DMSO.
  • Collect X-ray diffraction data using a diffractometer (e.g., Oxford Diffraction Xcalibur) with Cu-Kα radiation (λ = 1.54184 Å) at low temperatures (e.g., 123 K) to reduce thermal motion .
  • Solve the structure using SHELXT for phase determination and refine with SHELXL, applying restraints for hydroxyl groups to account for hydrogen bonding .
    • Data Interpretation : Analyze bond angles (e.g., C–O–H) and torsion angles to confirm the (R)-configuration. Validate hydrogen-bonding networks (e.g., O–H⋯O) using Mercury or OLEX2 .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., R-factor discrepancies) be resolved during structural refinement of this compound?

  • Methodological Answer :

  • Data Quality : Ensure high-resolution data (≤ 0.8 Å) and check for twinning or disorder using PLATON .
  • Refinement Strategies : Apply anisotropic displacement parameters for non-H atoms. Use SHELXL's TWIN and BASF commands for twinned crystals. For disordered regions, split occupancy or apply restraints to bond distances/angles .
  • Validation : Cross-verify with Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯π) that may affect model accuracy .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Prepare the ligand with Open Babel (minimized using DFT at B3LYP/6-31G* level) and dock into target proteins (e.g., enzymes with hydroxyl-binding pockets) .
  • SAR Analysis : Perform QSAR modeling with descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

  • Methodological Answer :

  • Crystal Packing Analysis : Use Mercury to visualize O–H⋯O and N–H⋯O interactions. Calculate packing efficiency with PLATON to correlate with melting points .
  • Solubility Prediction : Apply Hansen solubility parameters (HSPs) derived from molecular dynamics (MD) simulations. Experimentally validate via phase solubility studies in solvents like water, DMSO, or ethanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.